Stereochemical Purity Determines Potency: Levcromakalim (BRL 38227) vs. cis-Cromakalim Enantiomers
The vasorelaxant activity of cromakalim is exquisitely sensitive to stereochemistry. The active (-)-(3S,4R) enantiomer, known as levcromakalim (BRL 38227), is approximately 50-fold more potent than the (R,R)-enantiomer of cis-cromakalim [1]. This stark difference underscores the critical need for high stereochemical purity in research applications; use of the racemate or the incorrect enantiomer introduces significant, unquantified variability in potency [1].
| Evidence Dimension | Relative Vasorelaxant Potency |
|---|---|
| Target Compound Data | Levcromakalim: Reference standard for potency. |
| Comparator Or Baseline | (R,R)-cis-cromakalim enantiomer |
| Quantified Difference | Levcromakalim is 50 times more potent than the (R,R)-enantiomer. |
| Conditions | Rat isolated aorta, noradrenaline-induced contraction [1]. |
Why This Matters
For reproducible KATP channel activation studies, levcromakalim (CAS 94535-50-9) is the essential, well-defined active species, whereas racemic cromakalim or other stereoisomers will exhibit variable and significantly lower potency.
- [1] Quast, U., et al. (1993). The individual enantiomers of cis-cromakalim possess K+ channel opening activity. European Journal of Pharmacology, 243(2), 183-188. View Source
